Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate is a chemical compound classified as a hydrazone, characterized by the presence of a carbon-nitrogen double bond (C=N) linked to a hydrazine moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula for this compound is , and it has garnered interest due to its unique structural features and biological activities.
The synthesis of methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate typically involves a condensation reaction between a hydrazine derivative and an appropriate aldehyde or ketone. The general synthetic route includes the following steps:
This method allows for the efficient formation of the desired hydrazone structure while minimizing side reactions .
The molecular structure of methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate can be represented as follows:
InChI=1S/C10H11BrN2O2/c1-6(11-12-10(15)16-2)8-4-3-7(13)5-9(8)14/h3-5,13-14H,1-2H3,(H,12,15)/b11-6+
CC(=N/N=C(C)C(=O)O)/C/C(=C(C)C)/C
This structure features a bromophenyl group attached to an ethylidene linkage, which is crucial for its chemical reactivity and biological interactions .
Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate can participate in various chemical reactions typical of hydrazone compounds:
These reactions highlight the versatility of methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate in organic synthesis .
The mechanism of action for methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The hydrazone moiety allows for:
Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in various chemical environments .
Methyl 2-[1-(4-bromophenyl)ethylidene]-1-hydrazinecarboxylate has several potential applications in scientific research:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7